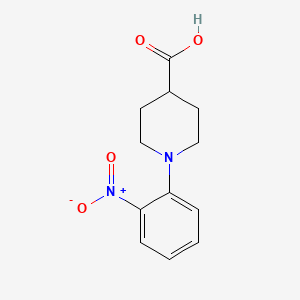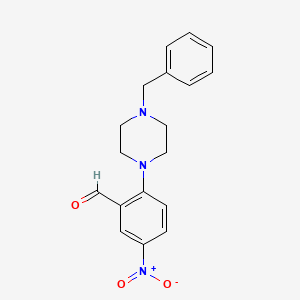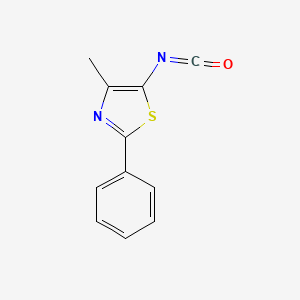
5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole is a chemical compound with the molecular formula C11H8N2OS. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a thiazole ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole typically involves the reaction of appropriate thiazole derivatives with isocyanates. One common method is the reaction of 4-methyl-2-phenyl-1,3-thiazole with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization Reactions: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. Reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Major Products Formed
The major products formed from reactions of this compound include ureas, carbamates, and polyurethanes, depending on the nature of the reacting nucleophile.
Wissenschaftliche Forschungsanwendungen
5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole involves its reactivity with nucleophiles, leading to the formation of various adducts and polymers. The isocyanate group is highly reactive and can form covalent bonds with compounds containing active hydrogen atoms. This reactivity is exploited in various applications, including the synthesis of polyurethanes and other polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-phenyl-1,3-thiazole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
5-Isocyanato-2-phenyl-1,3-thiazole: Similar structure but without the methyl group, which can influence its reactivity and properties.
4-Methyl-2-phenyl-1,3-oxazole: Contains an oxygen atom in place of sulfur, leading to different chemical properties and reactivity.
Uniqueness
5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole is unique due to the presence of both the isocyanate group and the thiazole ring, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-isocyanato-4-methyl-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-8-10(12-7-14)15-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBAVPZUNSTTRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406895 |
Source


|
| Record name | 5-isocyanato-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-46-2 |
Source


|
| Record name | 5-Isocyanato-4-methyl-2-phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-isocyanato-4-methyl-2-phenyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
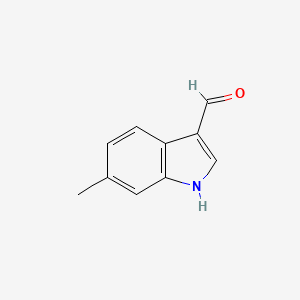
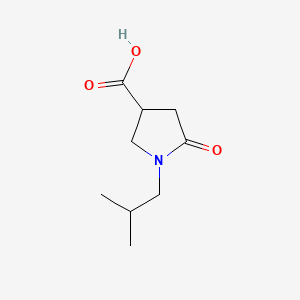
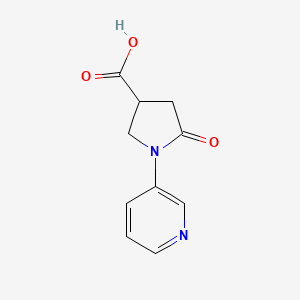
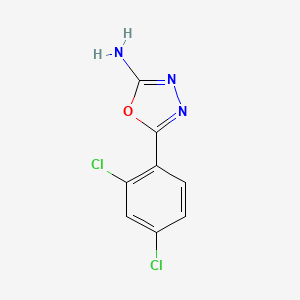
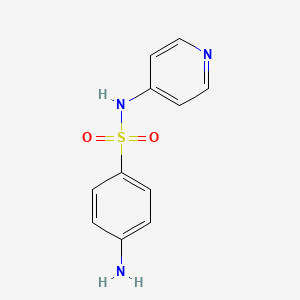
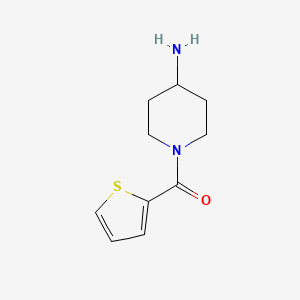
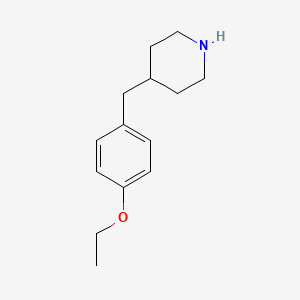
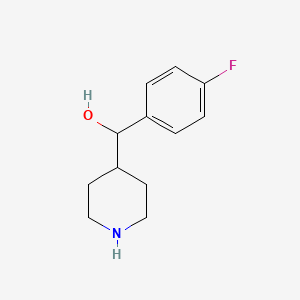
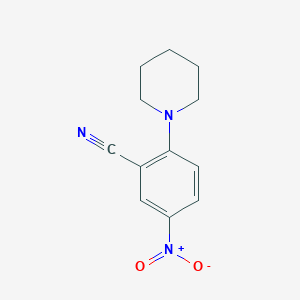
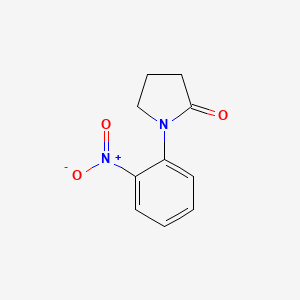
![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)
acetic acid](/img/structure/B1309539.png)
